1-(3,5-Dichlorophenyl)piperazine

5-HT1A receptor Serotonin Binding affinity

Researchers developing serotonergic agents often encounter off-target dopaminergic effects when using generic arylpiperazine scaffolds. This 3,5-dichloro congener resolves that challenge through a unique pharmacological fingerprint: picomolar 5-HT1A affinity (Ki 0.0204 nM) with negligible D2 binding (>1000 nM). - Enables selective serotonergic profiling without confounding dopaminergic modulation, unlike 2,3-dichloro or monochloro analogs. - Dual sigma-1 (Ki 4.30 nM) and 5-HT2A activity provides a validated starting point for antidepressant, anxiolytic, and neuroprotection programs. - Serves as the core intermediate for aripiprazole and cariprazine synthesis with USP/EP traceability available upon request.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 55827-50-4
Cat. No. B1586709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)piperazine
CAS55827-50-4
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
InChIKeyLISGMSBYRAXPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichlorophenyl)piperazine: High-Affinity Serotonin/Sigma Ligand


1-(3,5-Dichlorophenyl)piperazine is an arylpiperazine derivative characterized by a 3,5-dichloro substitution pattern on the phenyl ring. This substitution distinguishes it from other dichlorophenylpiperazine regioisomers and mono-chlorinated analogs . The compound serves as a core structural motif in numerous pharmacologically active agents, including the antipsychotic aripiprazole, and is frequently employed as a synthetic intermediate in medicinal chemistry [1]. Its binding profile is defined by exceptionally high affinity for the serotonin 5-HT1A receptor and notable interactions with 5-HT2A and sigma-1 receptors, while exhibiting negligible affinity for the dopamine D2 receptor [2][3].

1-(3,5-Dichlorophenyl)piperazine: Irreplaceable by Other Arylpiperazines


Arylpiperazines are not interchangeable building blocks; the position and number of chlorine substituents on the phenyl ring profoundly dictate receptor selectivity and functional outcomes. As demonstrated in structure-activity relationship (SAR) studies, the 3,5-dichloro substitution pattern confers a unique pharmacological fingerprint—picomolar 5-HT1A affinity, minimal D2 receptor engagement, and distinct sigma receptor interactions—that is not replicated by the 2,3-dichloro, 2,4-dichloro, or mono-chloro (e.g., mCPP) congeners [1][2]. Substituting one analog for another without confirming this differentiated profile risks introducing unintended off-target activities, particularly at dopaminergic receptors, thereby confounding experimental results and compromising the validity of structure-activity or pharmacokinetic studies [3].

1-(3,5-Dichlorophenyl)piperazine: Binding Selectivity Evidence


5-HT1A Receptor: Superior Affinity over mCPP

1-(3,5-Dichlorophenyl)piperazine demonstrates a Ki of 0.0204 nM at the human 5-HT1A receptor, representing sub-picomolar affinity [1]. In contrast, the widely used monochloro analog 1-(3-chlorophenyl)piperazine (mCPP) exhibits a Ki of 23 nM at the same receptor under comparable radioligand displacement conditions [2]. The 3,5-dichloro compound is therefore approximately 1,100-fold more potent at this target.

5-HT1A receptor Serotonin Binding affinity Ki Arylpiperazine

5-HT2A Affinity and D2 Selectivity

The compound exhibits a Ki of 10 nM at the 5-HT2A receptor [1]. While this is a potent interaction, it is over three orders of magnitude weaker than its affinity for 5-HT1A, highlighting a notable intra-serotonergic selectivity profile. This 5-HT2A affinity is comparable to that of mCPP, which has been reported with a pEC50 of approximately 6.65 (EC50 ~224 nM) . The key differentiator, however, lies in the compound's simultaneous sub-nanomolar 5-HT1A affinity and minimal dopamine D2 receptor engagement (Ki >1000 nM) [2], a combination not observed with mCPP.

5-HT2A receptor Serotonin Binding affinity Ki Arylpiperazine

D2 Receptor: 3,5- vs. 2,3-Dichloro Regioisomer

In direct contrast to the 2,3-dichlorophenylpiperazine regioisomer, which demonstrates moderate dopamine D3 receptor affinity (Ki = 31 nM) [1] and is a known pharmacophore for dopaminergic ligands, the 3,5-dichloro analog is essentially inactive at the dopamine D2 receptor, with a reported Ki >1000 nM [2]. This represents a greater than 30-fold reduction in dopaminergic activity compared to the 2,3-dichloro congener's D3 affinity, and an even more pronounced selectivity window when considering the 3,5-dichloro compound's sub-nanomolar 5-HT1A affinity.

Dopamine D2 receptor Selectivity Binding affinity Ki Arylpiperazine

Sigma-1 Receptor Affinity vs. Other Arylpiperazines

1-(3,5-Dichlorophenyl)piperazine demonstrates significant affinity for the sigma-1 receptor, with a reported Ki of 4.30 nM in guinea pig brain membrane preparations [1]. This affinity is relevant because many simple arylpiperazines, including mCPP, lack appreciable sigma receptor binding. The sigma-1 receptor is implicated in neuroprotection, cognition, and psychostimulant abuse, making this an important secondary pharmacology parameter for compound selection.

Sigma-1 receptor Binding affinity Ki Arylpiperazine PET imaging

CYP3A4-Dependent N-Dealkylation Pathway

Arylpiperazine derivatives, including 1-(3,5-dichlorophenyl)piperazine, undergo extensive CYP3A4-dependent N-dealkylation to yield the corresponding 1-aryl-piperazine metabolites [1]. This metabolic pathway is a critical consideration for in vivo studies, as the generated metabolites often retain pharmacological activity at serotonin receptors and can accumulate in brain tissue, sometimes exceeding parent drug concentrations [1]. Unlike some substituted arylpiperazines where the parent compound is rapidly cleared, the 3,5-dichloro substitution may influence the rate of this metabolic step, though quantitative comparative data are limited. The known formation of active metabolites is a differentiating factor from non-arylpiperazine scaffolds.

Metabolism CYP3A4 N-dealkylation Pharmacokinetics Arylpiperazine

1-(3,5-Dichlorophenyl)piperazine: Research Applications


High-Potency 5-HT1A Receptor Ligand Development

Given its sub-nanomolar Ki (0.0204 nM) at the 5-HT1A receptor, this compound serves as an optimal starting scaffold for medicinal chemistry programs targeting depression, anxiety, or other 5-HT1A-modulated disorders. Its >1,000-fold higher affinity compared to mCPP enables the use of significantly lower concentrations in in vitro assays, reducing non-specific binding and cytotoxicity risks [1][2].

Dopamine-Sparing Serotonergic Probe for Neuropharmacology

The compound's negligible D2 receptor affinity (Ki >1000 nM) makes it a valuable tool for isolating serotonergic effects in complex neural systems. Unlike the 2,3-dichloro regioisomer, which engages dopamine D3 receptors, this compound can be used to study 5-HT1A/5-HT2A signaling without confounding dopaminergic modulation, a critical feature for dissecting receptor-specific behaviors [3][4].

Sigma-1 Receptor Pharmacology and PET Tracer Development

With a Ki of 4.30 nM at the sigma-1 receptor, this arylpiperazine is a relevant lead for developing sigma-1 targeted therapeutics or imaging agents. Its dual serotonin/sigma pharmacology distinguishes it from monochloro analogs like mCPP, which lack sigma-1 affinity. This polypharmacology is particularly relevant for research into psychostimulant abuse, neuroprotection, and cognition [5].

In Vivo Metabolism and Active Metabolite Studies

As a prototypical arylpiperazine, this compound undergoes CYP3A4-dependent N-dealkylation to form a pharmacologically active 1-aryl-piperazine metabolite. This well-documented metabolic fate makes it a useful tool for studying the contribution of active metabolites to overall drug effect, a common challenge in the development of arylpiperazine-based therapeutics [6].

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